

The EB1002 Peptide: A Technical Guide to its Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

EB1002 is a novel, synthetic peptide that has emerged as a promising therapeutic candidate for metabolic diseases, particularly obesity and type 2 diabetes. It is a selective, long-acting agonist of the neurokinin 2 receptor (NK2R), a G protein-coupled receptor (GPCR).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, biological properties, and mechanism of action of **EB1002**, supported by available quantitative data and detailed experimental methodologies.

Chemical Structure and Properties

EB1002 is an eight-amino-acid peptide derived from neurokinin A (NKA).[4] Its systematic name is neurokinin A (4–10)-S5K/F6Y/L9mL/M10Mox. This nomenclature indicates specific amino acid substitutions and modifications designed to enhance its selectivity, potency, and pharmacokinetic profile.

Amino Acid Sequence:

The standard amino acid sequence of **EB1002** is yet to be publicly disclosed in a simplified format. However, based on its systematic name, it is a modified version of the 4-10 fragment of Neurokinin A. The modifications include the substitution of Serine at position 5 with Lysine,



Phenylalanine at position 6 with Tyrosine, Leucine at position 9 with methyl-Leucine, and Methionine at position 10 with Methoxinine.

Physicochemical Properties:

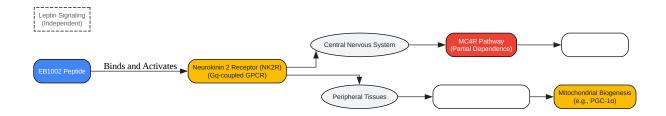
Property	Value	Reference
Molecular Weight	1537.83 g/mol	[5]
CAS Number	2770688-48-5	[3]
Half-life (in mice)	Approximately 10 hours	[4]

Mechanism of Action and Signaling Pathway

EB1002 exerts its effects by selectively activating the neurokinin 2 receptor (NK2R).[1][3][6] NK2R is a Gq-coupled GPCR found in various tissues, including the central and peripheral nervous systems.[6] Activation of NK2R by **EB1002** triggers a signaling cascade that leads to a dual effect on energy homeostasis: a reduction in food intake and an increase in energy expenditure.[4][6][7]

The appetite-suppressing effects of **EB1002** are mediated through the central nervous system. [2][6] Notably, its mechanism is partially dependent on the melanocortin 4 receptor (MC4R) pathway but circumvents the canonical leptin signaling pathway.[6][7] This suggests that **EB1002** could be effective in individuals with leptin resistance, a common feature of obesity. The increase in energy expenditure is believed to be driven by peripheral actions of the peptide.[2][7] Studies in obese mice have shown that **EB1002** enhances the expression of genes related to mitochondrial biogenesis, such as PGC-1α, suggesting a role in boosting mitochondrial activity.[3][5][8]





Click to download full resolution via product page

EB1002 Signaling Pathway

Biological Properties and Therapeutic Effects

In vivo studies in animal models have demonstrated a range of beneficial effects of **EB1002** on metabolic parameters.

Summary of In Vivo Effects:



Effect	Animal Model	Key Findings	References
Body Weight	Diet-induced obese mice	Significant reduction in body weight, primarily through loss of fat mass.	[6][7]
Obese, diabetic macaques	Decreased body weight.	[4]	
Food Intake	Diet-induced obese mice	Reduced food intake without causing aversion or nausea.[4]	[4][6][7]
Energy Expenditure	Diet-induced obese mice	Increased energy expenditure and fatty acid oxidation.[4][6]	[4][6]
Glucose Homeostasis	Diet-induced obese mice	Improved glucose control and insulin sensitivity.	[4]
Obese, diabetic macaques	Lowered blood glucose levels and ameliorated insulin resistance.	[2][4]	
Lipid Profile	Obese, diabetic macaques	Reduced triglycerides and cholesterol.	[2][4]

Experimental Protocols

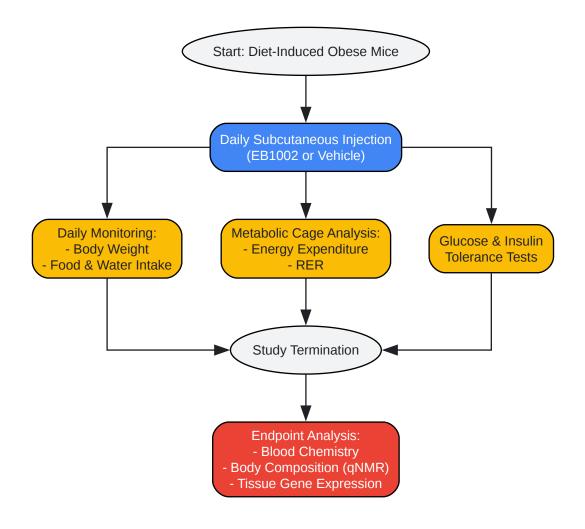
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodologies employed in the preclinical evaluation of **EB1002**, as inferred from the available literature.

In Vivo Efficacy Studies in Diet-Induced Obese (DIO) Mice:



- Animal Model: Male C57BL/6J mice are typically used, fed a high-fat diet for a specified period to induce obesity.
- Drug Administration: **EB1002** is administered via subcutaneous injection. Dosing regimens may vary, for example, daily injections of a specific dose (e.g., 325 nmol/kg).[9]
- Parameters Measured:
 - Body Weight and Composition: Monitored regularly. Body composition (fat and lean mass)
 can be assessed using techniques like quantitative nuclear magnetic resonance (qNMR).
 - Food and Water Intake: Measured daily.
 - Energy Expenditure: Assessed using metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and the respiratory exchange ratio (RER).
 - Glucose and Insulin Tolerance Tests: Performed to evaluate glucose homeostasis.
 - Blood Chemistry: Plasma levels of glucose, insulin, triglycerides, and cholesterol are measured at the end of the study.
- Tissue Analysis: Adipose tissue and other relevant organs may be collected for further analysis, such as gene expression studies (e.g., for PGC-1α).





Click to download full resolution via product page

In Vivo Efficacy Study Workflow in DIO Mice

Hyperinsulinaemic-Euglycaemic Clamp:

This procedure is the gold standard for assessing insulin sensitivity in vivo.

- Surgical Preparation: Mice are anesthetized, and catheters are inserted into the jugular vein for infusions and the carotid artery for blood sampling.
- Infusion: A continuous infusion of insulin is administered. Simultaneously, a variable infusion
 of glucose is given to maintain euglycemia (normal blood glucose levels).
- Blood Sampling: Blood samples are taken at regular intervals to monitor blood glucose levels.



 Data Analysis: The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity. A higher glucose infusion rate indicates greater insulin sensitivity.

Conclusion

The **EB1002** peptide represents a novel and promising approach for the treatment of obesity and related metabolic disorders. Its unique dual mechanism of action, which combines appetite suppression and increased energy expenditure, along with its favorable pharmacokinetic profile, distinguishes it from current therapeutic options. The preclinical data in both rodent and primate models are encouraging, demonstrating significant improvements in body weight, glucose homeostasis, and lipid profiles. Further research and clinical development are warranted to fully elucidate the therapeutic potential of **EB1002** in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. GLP1 & Oral Peptides | April 15-16, 2025 | San Diego, CA [drugdiscoverychemistry.com]
- 2. ictr.johnshopkins.edu [ictr.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Design and Evaluation of Peptide Dual-Agonists of GLP-1 and NPY2 Receptors for Glucoregulation and Weight Loss with Mitigated Nausea and Emesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro characterization of GL0034, a novel long-acting glucagon-like peptide-1 receptor agonist PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptides Evaluated In Silico, In Vitro, and In Vivo as Therapeutic Tools for Obesity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]







• To cite this document: BenchChem. [The EB1002 Peptide: A Technical Guide to its Structure, Properties, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609257#the-chemical-structure-and-properties-of-the-eb1002-peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com